3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)pyridin-2(1H)-one, with the CAS number 2413365-22-5, is a chemical compound that serves as an important intermediate in pharmaceutical synthesis. It is structurally related to various active pharmaceutical ingredients and is recognized for its potential applications in drug development, particularly in the context of anticoagulants like Apixaban .
This compound is classified under organic compounds and specifically falls within the category of heterocyclic compounds due to its pyridine and piperidine moieties. Its molecular formula is C20H23N3O3, and it has a molecular weight of approximately 353.41 g/mol .
The synthesis of 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)pyridin-2(1H)-one typically involves multi-step organic reactions. The following methods are commonly utilized:
Technical details regarding conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity but are often proprietary or vary by laboratory practices.
3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)pyridin-2(1H)-one can participate in various chemical reactions, including:
These reactions are vital for developing derivatives with enhanced pharmacological properties.
The mechanism of action for 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)pyridin-2(1H)-one is closely associated with its role as an intermediate in the synthesis of anticoagulants like Apixaban. It functions by inhibiting factor Xa, a crucial component in the coagulation cascade, thereby preventing thrombus formation. The specific interactions at the molecular level involve binding to the active site of factor Xa, which disrupts its enzymatic activity .
Physical properties include:
Key chemical properties encompass:
Relevant analyses often involve HPLC (High Performance Liquid Chromatography) for purity assessment and NMR (Nuclear Magnetic Resonance) spectroscopy for structural confirmation .
3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)pyridin-2(1H)-one is primarily utilized in scientific research and development as an intermediate in synthesizing various pharmaceuticals, particularly those targeting coagulation pathways. Its relevance extends to:
This compound exemplifies the intricate connections between molecular structure, synthesis methods, and pharmacological applications within medicinal chemistry.
The synthesis of 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)pyridin-2(1H)-one employs multi-step convergent strategies that integrate morpholine and piperidine precursors through sequential coupling reactions. A predominant pathway begins with the preparation of the 1-(4-aminophenyl)piperidin-2-one intermediate, followed by Buchwald-Hartwig amination with 4-(2-chloropyridin-3-yl)morpholine under palladium catalysis [2] [6]. Alternative routes utilize Ullmann-type coupling between 1-(4-iodophenyl)piperidin-2-one and morpholine-substituted pyridone derivatives, achieving moderate yields of 45-60% [4]. Critical challenges include regioselectivity control during the N-arylation step and suppression of di-alkylated byproducts through sterically hindered phosphine ligands (e.g., XPhos, SPhos) [6]. The final cyclization typically employs acid-catalyzed intramolecular dehydration, with the piperidinone carbonyl participating in nucleophilic addition to form the central pyridinone scaffold.
Table 1: Key Intermediates in Multi-Step Synthesis
Intermediate | Function | Typical Yield |
---|---|---|
1-(4-Aminophenyl)piperidin-2-one | Nucleophilic coupling partner | 75-82% |
3-Bromo-1-(4-(2-oxopiperidin-1-yl)phenyl)pyridin-2(1H)-one | Electrophilic component | 68% |
4-(2-Chloroethyl)morpholine | Ring closure agent | 80% |
Palladium-based catalytic systems demonstrate superior efficiency in forming C-N bonds between the morpholine-pyridinone and phenyl-piperidinone fragments. Optimal conditions employ Pd₂(dba)₃ (2-5 mol%) with XPhos ligand (6 mol%) in toluene at 110°C, achieving yields >85% within 12 hours [6]. Copper(I) iodide/trans-N,N'-dimethylcyclohexane-1,2-diamine systems serve as economical alternatives but exhibit lower functional group tolerance, particularly toward the ketone groups in the piperidinone moiety [2]. Microwave-assisted protocols significantly reduce cyclization times from hours to minutes (e.g., 30 minutes at 150°C) while minimizing thermal degradation [6]. For hydrogenation steps in dihydropyridinone variants (e.g., CAS 545445-44-1), Pearlman's catalyst (Pd(OH)₂/C) enables selective reduction without affecting the morpholine or piperidinone rings, as confirmed by LC-MS monitoring [4] [10].
Table 2: Catalytic System Performance Comparison
Catalyst System | Ligand | Temperature | Reaction Time | Yield (%) |
---|---|---|---|---|
Pd₂(dba)₃ (3 mol%) | XPhos | 110°C | 12 h | 87 |
CuI (10 mol%) | DMCD (20 mol%) | 100°C | 24 h | 63 |
Pd(OAc)₂ (5 mol%) | BINAP | 90°C | 8 h | 78 |
Solvent polarity critically influences acylation efficiency during the formation of the 2-oxopiperidinyl moiety. Polar aprotic solvents (DMF, NMP) accelerate reactivity but promote competitive O-acylation, reducing yields to <50% [2]. Conversely, toluene/dioxane mixtures suppress side reactions and enhance regioselectivity, albeit requiring elevated temperatures (100-120°C) [4]. Temperature profiling reveals a sharp yield increase between 80-100°C (from 42% to 76%), with further elevation causing decomposition beyond 130°C [6]. For acid-sensitive intermediates, mild acylating agents like N-(piperidin-2-one-1-carbonyl)imidazole in THF at 0-5°C afford near-quantitative conversion, enabling isolation of high-purity (>98% HPLC) intermediates [4]. Solvent-free mechanochemical approaches using ball milling demonstrate emerging potential, reducing waste generation while maintaining yields at 75-80% [9].
Sustainable synthesis emphasizes atom-economical reactions and benign solvents. Ethanol-water (4:1) replaces DMF in SNAr reactions, achieving 82% yield while facilitating aqueous workup [6]. Microwave-assisted synthesis reduces energy consumption by 40% in cyclization steps, with reaction times plummeting from 10 hours to 25 minutes [9]. Flow chemistry configurations enable continuous production of the morpholine intermediate with 98% conversion efficiency and 50% reduced solvent usage compared to batch processes [6]. Immobilized lipases catalyze enantioselective modifications of prochiral precursors, eliminating heavy metal catalysts in asymmetric synthesis routes [9]. Life cycle assessment indicates these approaches decrease E-factor (waste-to-product ratio) from 32 to 11, primarily through solvent reduction and energy optimization.
Table 3: Green Chemistry Metrics for Alternative Processes
Method | Reaction Time | Solvent Volume (mL/g) | E-Factor | Yield (%) |
---|---|---|---|---|
Conventional Batch | 12 h | 120 | 32 | 78 |
Microwave-Assisted | 25 min | 40 | 15 | 83 |
Flow Chemistry | 2 h | 25 | 11 | 89 |
Ethanol-Water System | 8 h | 60 | 18 | 82 |
Structural Characterization and Pharmacological Significance
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7